molecular formula C18H15NO2S B2748470 Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate CAS No. 402567-86-6

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2748470
CAS No.: 402567-86-6
M. Wt: 309.38
InChI Key: DOPBEPYJIQAQLB-UHFFFAOYSA-N
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Description

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring, along with the ethyl ester and diphenyl groups, contributes to the compound’s unique chemical and biological characteristics.

Scientific Research Applications

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Future Directions

Thiazole derivatives have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, future research could focus on the design and structure–activity relationship of bioactive molecules . Moreover, the development of new synthetic routes and medicinal significance of thiazole derivatives could also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminothiophenol and ethyl 2-bromo-2-phenylacetate in the presence of a base like potassium carbonate can yield the desired thiazole derivative . The reaction typically requires refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-1,3-thiazole: Lacks the ethyl ester group but shares the thiazole and diphenyl structure.

    Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with only one phenyl group.

    2-Phenyl-4-methyl-1,3-thiazole: Contains a methyl group instead of a phenyl group at the 4-position.

Uniqueness

Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is unique due to the presence of both ethyl ester and diphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBEPYJIQAQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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